molecular formula C16H20N6O B1663571 (3S,4R)-Tofacitinib CAS No. 1092578-48-7

(3S,4R)-Tofacitinib

Cat. No.: B1663571
CAS No.: 1092578-48-7
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-DGCLKSJQSA-N
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Description

(3S,4R)-Tofacitinib is a chiral compound that belongs to the class of Janus kinase inhibitors. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The compound works by inhibiting the activity of Janus kinase enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response.

Scientific Research Applications

(3S,4R)-Tofacitinib has a wide range of scientific research applications:

Mechanism of Action

Target of Action

(3S,4R)-Tofacitinib is a selective inhibitor of the Janus kinase (JAK) family . The primary targets of this compound are the JAK enzymes, which play a crucial role in the signaling pathways of a variety of cytokines and growth factors .

Mode of Action

The compound interacts with its targets by inhibiting the phosphorylation of downstream effector proteins . This inhibition consequently disrupts cytokine signaling for key pathways involved in inflammatory diseases . It has been observed that this compound more potently inhibits JAK1 than other JAK isoforms .

Biochemical Pathways

The JAK-STAT (Janus kinase–signal transducers and activators of transcription) pathway is a key pathway affected by this compound . This pathway is involved in the pathogenesis of several chronic and progressive immune-mediated inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully characterized. Similar compounds like upadacitinib have been characterized in many clinical trials . These trials have demonstrated the pharmacokinetics, pharmacodynamics, efficacy, and safety of such compounds .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of inflammatory responses. By disrupting the JAK-STAT signaling pathway, the compound can potentially alleviate symptoms associated with chronic inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Tofacitinib involves multiple steps, starting from commercially available starting materials. One of the key steps in the synthesis is the formation of the pyrrolidine ring, which is achieved through a series of reactions including ring-closing metathesis and lipase-mediated kinetic resolution . The final product is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-Tofacitinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups in the compound, leading to the formation of new analogs.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

    Upadacitinib: Another Janus kinase inhibitor with a similar mechanism of action but different chemical structure.

    Baricitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis, with a different selectivity profile compared to (3S,4R)-Tofacitinib.

    Ruxolitinib: A Janus kinase inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.

Uniqueness: this compound is unique in its specific inhibition of Janus kinase 1 and Janus kinase 3, which makes it particularly effective in treating autoimmune diseases. Its chiral nature also contributes to its selectivity and potency .

Properties

IUPAC Name

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433459
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-48-7
Record name (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitofacitinib, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3S,4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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